An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine
An In-depth Technical Guide on the Physicochemical Properties of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine. This document is tailored for researchers, scientists, and drug development professionals, offering not only data but also insights into experimental methodologies and their underlying scientific principles. A thorough understanding of these properties is crucial for the effective application of this compound in synthesis, formulation, and biological screening.
Introduction and Chemical Identity
1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine is a halogenated benzyl derivative of 4-methylpiperidine. Its structure is characterized by a 4-methylpiperidine ring N-substituted with a 2-bromo-5-fluorobenzyl group. This combination of a substituted aromatic ring and a saturated heterocycle makes it a compound of interest in medicinal chemistry. The physicochemical properties of a molecule are foundational to its behavior in both chemical and biological systems, influencing aspects from reaction kinetics to pharmacokinetic profiles.[1]
Chemical Structure:
-
IUPAC Name: 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine
-
Molecular Formula: C₁₃H₁₇BrFN
-
Molecular Weight: 286.18 g/mol
Core Physicochemical Properties
A detailed understanding of the physicochemical characteristics of a compound is essential for its development and application.
2.1. Physical State and Appearance
At standard ambient temperature and pressure, 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine is expected to be a solid, likely appearing as a white to off-white crystalline powder. The specific crystalline form can be influenced by the method of purification and the solvent used for crystallization.
2.2. Melting Point
Experimental Protocol: Capillary Melting Point Determination
This method is a fundamental technique for determining the melting point of a solid.[2]
-
Sample Preparation: A small amount of the dry, powdered compound is loaded into a capillary tube to a height of 2-3 mm.[3][4]
-
Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus.[3]
-
Heating: The sample is heated at a controlled rate.[2] For an unknown sample, a rapid heating can be used to find an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C/minute) starting about 20°C below the approximate point.[4][5]
-
Observation and Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[4]
Causality and Trustworthiness: A narrow melting point range (typically 0.5-1.0°C) is a strong indication of high purity. Impurities tend to lower and broaden the melting point range.[5] This self-validating system provides a reliable assessment of purity.
Caption: Workflow for Melting Point Determination.
2.3. Boiling Point
Given its molecular weight and likely solid state at room temperature, 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine is expected to have a high boiling point. It may be susceptible to decomposition at atmospheric pressure before its boiling point is reached. Therefore, if distillation is required for purification, it would likely be performed under reduced pressure (vacuum distillation).
2.4. Solubility
Solubility is a critical parameter for chemical reactions, purification, and formulation.[6][7]
Qualitative Solubility Profile:
| Solvent Category | Expected Solubility | Rationale |
| Nonpolar (e.g., Hexane) | Sparingly Soluble | The large, nonpolar aromatic and aliphatic portions of the molecule will have limited affinity for nonpolar solvents. |
| Polar Aprotic (e.g., Dichloromethane) | Soluble | These solvents can effectively solvate the polar and nonpolar regions of the molecule. |
| Polar Protic (e.g., Ethanol, Methanol) | Soluble | The polar amine can engage in hydrogen bonding with protic solvents, and the overall polarity is compatible. |
| Aqueous (Water) | Sparingly Soluble | While the amine group can be protonated to increase water solubility, the large hydrophobic moiety will limit its solubility in neutral water. |
Experimental Protocol: Qualitative Solubility Assessment
A straightforward protocol can provide a rapid determination of a compound's solubility in various solvents.[6][8][9]
-
Preparation: Add a known amount of the compound (e.g., 1-5 mg) to a small test tube.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 0.5 mL).
-
Observation: Agitate the mixture at a controlled temperature and observe for dissolution.
-
Classification: Categorize the solubility as soluble, partially soluble, or insoluble.
2.5. Acidity/Basicity (pKa)
The tertiary amine of the piperidine ring is basic due to the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid is a quantitative measure of this basicity. The pKa of N-methylpiperidine is approximately 10.1.[10] The electron-withdrawing nature of the 2-bromo-5-fluorobenzyl group is expected to slightly decrease the basicity of the piperidine nitrogen, resulting in a pKa value likely in the range of 9-10.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining pKa values.[11][12][13][14]
-
Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, often a co-solvent system like water-methanol for sparingly soluble substances.[11][12]
-
Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[11][13] Place the sample solution in a vessel with a magnetic stirrer and immerse the pH electrode.[11][13]
-
Titration: Titrate the solution with a standardized strong acid (e.g., HCl).[11][13] Record the pH after each incremental addition of the titrant.[11][13]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point on the titration curve.[11]
Caption: Workflow for pKa Determination.
Spectroscopic Properties
Spectroscopic data is essential for structural elucidation and confirmation.
3.1. ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the chemical environment of hydrogen atoms in the molecule.
Expected ¹H NMR Spectral Features:
| Protons | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ar-H) | 6.8 - 7.6 | Multiplets | 3H |
| Benzyl (Ar-CH₂) | ~3.5 | Singlet | 2H |
| Piperidine (ring CH₂, CH) | 1.2 - 3.0 | Multiplets | 9H |
| Piperidine Methyl (CH₃) | ~0.9 | Doublet | 3H |
3.2. ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon framework.
Expected ¹³C NMR Spectral Features:
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Aromatic (Ar-C) | 115 - 165 (with C-F and C-Br splitting) |
| Benzyl (Ar-CH₂) | ~60 |
| Piperidine (ring CH₂, CH) | 20 - 60 |
| Piperidine Methyl (CH₃) | ~22 |
3.3. Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Expected Mass Spectrum:
-
Molecular Ion (M+): A characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be observed at m/z values corresponding to the molecular weight.
-
Fragmentation: Common fragmentation pathways would likely involve cleavage of the bond between the benzyl group and the piperidine nitrogen.
Safety, Handling, and Storage
Proper handling and storage are crucial for safety and maintaining the integrity of the compound.
-
Safety: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[15][16][17] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[17][18]
-
Handling: Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[17][18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] Keep away from heat, sparks, and open flames.[16][18]
Conclusion
This guide provides a foundational understanding of the key physicochemical properties of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine. The outlined experimental protocols are standard, reliable methods for characterizing this and similar novel chemical entities. A comprehensive grasp of these properties is indispensable for the rational design of synthetic routes, the development of analytical methods, and the advancement of this compound in drug discovery and development pipelines.
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